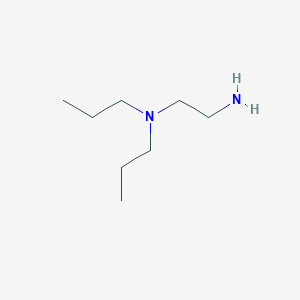

N1,N1-Dipropylethane-1,2-diamine

Vue d'ensemble

Description

N1,N1-Dipropylethane-1,2-diamine is a chemical compound that serves as a significant building block in the synthesis of various agrochemicals, pharmaceuticals, and organic materials. Its structural flexibility allows for the differentiation of nitrogens and supports diverse substitution patterns essential for chemical synthesis.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves complex chemical reactions aiming to introduce specific functionalities. For instance, a synthesis approach was reported for a mono-protected C-deuterated ethylenediamine synthon from ethylene oxide, showcasing the compound's versatility in chemical modifications (Yang, Hong, & Bonnesen, 2012).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane, closely related to this compound, has been studied using gas-phase electron diffraction, revealing predominantly antiperiplanar conformations and significant geometrical parameters like bond lengths and angles, providing insight into the structural characteristics of these compounds (Shen, 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives highlight the compound's role in forming complex molecular architectures. For example, its use in creating C2-symmetric diamines via organocatalytic asymmetric Mannich reactions demonstrates its importance in synthesizing biologically active natural products and chiral molecular catalysts (Kano, Sakamoto, Akakura, & Maruoka, 2012).

Applications De Recherche Scientifique

Agoniste du récepteur de la dopamine

Ce composé a été étudié comme agoniste du récepteur de la dopamine . Une étude a révélé qu'un composé appelé RDS-127, qui est un dérivé de la 2-(di-n-propylamino)éthylamine, possède certaines actions cardiovasculaires à médiation centrale . L'étude a révélé que RDS-127 produisait une bradycardie dose-dépendante chez les rats normotendus et anesthésiés .

Suppression du sommeil paradoxal

Une autre application intéressante de ce composé se situe dans le domaine de la recherche sur le sommeil . Une étude a révélé que la 2-(di-n-propylamino)éthylamine peut supprimer le sommeil paradoxal et l'activité motrice respiratoire . Ceci a été réalisé en utilisant l'agoniste du récepteur 5-HT(1A) 8-hydroxy-2-(di-n-propylamino)tétraline (8-OH-DPAT) pour silencer sélectivement les neurones actifs pendant le sommeil paradoxal .

Synthèse chimique

La N1,N1-Dipropylethane-1,2-diamine est également utilisée en synthèse chimique . Il est disponible à l'achat auprès de plusieurs fournisseurs de produits chimiques, ce qui indique son utilisation dans diverses réactions et processus de synthèse chimique <a aria-label

Mécanisme D'action

Target of Action

N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .

Mode of Action

The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .

Biochemical Pathways

It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .

Pharmacokinetics

It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.

Result of Action

The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .

Safety and Hazards

“N1,N1-Dipropylethane-1,2-diamine” is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Orientations Futures

Propriétés

IUPAC Name |

N',N'-dipropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXQHYISPCTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931151 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14165-22-1 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)